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molecular formula C10H10N2O2S B8710231 N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

Cat. No. B8710231
M. Wt: 222.27 g/mol
InChI Key: YVEQPLLYSKUVAS-UHFFFAOYSA-N
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Patent
US09090625B2

Procedure details

A suspension of O,N-dimethylhydroxylamine hydrochloride (2.32 g, 23.8 mmol) in THF (20 mL) was purged with N2 and cooled to −78° C. before adding n-butyllithium (1.6 M in hexanes, 30.0 mL, 48.1 mmol). Removed bath and stirred 15 minutes before replacing the bath and adding a solution of thieno[3,2-c]pyridine-2-carboxylic acid methyl ester (0.92 g, 4.76 mmol) in THF (10 mL). After 45 minutes, saturated NH4Cl was added. The mixture was diluted with EtOAc; washed with water, 1 M HCl, water, 5% NaHCO3, water, and brine; dried over Na2SO4, and evaporated to give 0.54 g (51%) of an oil which solidified upon standing. The product thus obtained was used in the next step without further purification. MS m/z 223 (M+H)+.
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
51%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].C([Li])CCC.CO[C:13]([C:15]1[S:23][C:22]2[CH:21]=[CH:20][N:19]=[CH:18][C:17]=2[CH:16]=1)=[O:14].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[CH3:2][O:3][N:4]([CH3:5])[C:13]([C:15]1[S:23][C:22]2[CH:21]=[CH:20][N:19]=[CH:18][C:17]=2[CH:16]=1)=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
O,N-dimethylhydroxylamine hydrochloride
Quantity
2.32 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.92 g
Type
reactant
Smiles
COC(=O)C1=CC=2C=NC=CC2S1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
CUSTOM
Type
CUSTOM
Details
Removed bath
WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
WASH
Type
WASH
Details
washed with water, 1 M HCl, water, 5% NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CON(C(=O)C1=CC=2C=NC=CC2S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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